molecular formula C11H11N3O3 B2752515 ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 2034455-42-8

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No. B2752515
M. Wt: 233.227
InChI Key: KDPQDPCECTYDMK-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

New Routes to Heterocyclic Compounds

Research by Elnagdi et al. (1988) demonstrates the synthesis of new heterocyclic compounds, including 1,3,4‐oxadiazoles and pyridopyridazines, starting from related chemical precursors. This study underscores the reactivity of certain intermediates towards electrophilic reagents, leading to the formation of complex molecules with potential applications in material science and pharmacology Elnagdi et al., 1988.

Structure and Reactions of Thiazolino[3,2‐a]pyrimidine

Campaigne et al. (1981) explored the structure and reactions of a thiazolino[3,2-a]pyrimidine carbinolamine, highlighting the complex behavior of these compounds under different chemical conditions. This research provides insight into the mechanisms of reaction and potential for synthesizing novel compounds with unique properties Campaigne et al., 1981.

Synthesis and Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones with antimicrobial properties using citrazinic acid as a starting material. The research demonstrates the pharmaceutical applications of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives, offering a pathway to new antimicrobial agents Hossan et al., 2012.

Potassium Peroxydisulfate as an Oxidizing Agent

Memarian and Farhadi (2009) utilized potassium peroxydisulfate as an efficient oxidizing agent for converting ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates. This study highlights the role of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives in chemical synthesis, particularly in oxidation reactions that are crucial for the production of various pharmaceuticals and chemicals Memarian & Farhadi, 2009.

Future Directions

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .

properties

IUPAC Name

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQDPCECTYDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate

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